Altanserin

Radioligand binding Receptor pharmacology PET tracer development

Altanserin is a fluorobenzoylpiperidine 5-HT2A antagonist with subnanomolar affinity (Ki=0.13nM) and validated selectivity over 5-HT2C (40nM), α1 (4.55nM), and D2 (62nM). Unlike ketanserin, it does not down-regulate receptor protein, ensuring stable receptor density in longitudinal studies. Its [18F]-labeled form provides superior frontal cortex-to-cerebellum binding (ratio ~3) with demonstrated 2-year test-retest reproducibility (12-15% variability). Insensitive to endogenous serotonin displacement at physiological concentrations, it is ideal for ex vivo occupancy assays. Available as free base and HCl salt.

Molecular Formula C22H22FN3O2S
Molecular Weight 411.5 g/mol
CAS No. 76330-71-7
Cat. No. B1665730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltanserin
CAS76330-71-7
SynonymsAltanserin;  R 53200;  R-53200;  R53200; 
Molecular FormulaC22H22FN3O2S
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S
InChIInChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)
InChIKeySMYALUSCZJXWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Altanserin (CAS 76330-71-7) Procurement Guide: 5-HT2A Receptor Antagonist for PET Neuroimaging Research


Altanserin is a fluorobenzoylpiperidine derivative that functions as a potent and selective antagonist of the serotonin 5-HT2A receptor [1]. The compound exhibits subnanomolar affinity for the 5-HT2A receptor (Ki = 0.13 nM) with demonstrable selectivity over related receptor subtypes, including 5-HT2C (40 nM), α1-adrenergic (4.55 nM), D2 dopaminergic (62 nM), and 5-HT1A (1570 nM) receptors . Labeled with fluorine-18, [18F]altanserin is an established radioligand for positron emission tomography (PET) studies of cerebral 5-HT2A receptor distribution and density in living human and animal brains [2]. Altanserin is available as the free base (CAS 76330-71-7) and as the hydrochloride salt (CAS 1135280-78-2) for research applications [3].

Why Generic Substitution of Altanserin with Other 5-HT2A Antagonists Compromises Experimental Validity


5-HT2A receptor ligands cannot be treated as functionally interchangeable commodities due to substantial differences in receptor selectivity profiles, in vivo binding kinetics, and metabolic fate. Altanserin demonstrates a specific selectivity pattern (5-HT2A > α1 > 5-HT2C > D2 > 5-HT1A) that differs markedly from other 5-HT2A antagonists such as ketanserin, which exhibits pronounced α1-adrenergic cross-reactivity, and MDL 100907 (volinanserin), which displays a distinct selectivity fingerprint [1]. In PET imaging applications, radioligand substitution fundamentally alters quantification outcomes: [18F]altanserin produces lipophilic radiometabolites requiring specific kinetic modeling corrections, whereas [18F]MH.MZ generates exclusively hydrophilic metabolites, rendering direct data cross-comparison problematic [2]. Furthermore, functional selectivity differences exist among 5-HT2A antagonists at the level of receptor regulation—ketanserin causes significant 5-HT2A receptor down-regulation, while altanserin and MDL 100907 do not alter receptor protein levels [3]. These divergences mean that experimental protocols validated with altanserin cannot be seamlessly transferred to alternative 5-HT2A antagonists without revalidation of binding parameters, kinetic models, and biological interpretations.

Altanserin Quantitative Differentiation Evidence: Comparator-Based Procurement Rationale


Altanserin 5-HT2A Receptor Affinity vs. Ketanserin and MDL 100907

Altanserin demonstrates subnanomolar affinity (Ki = 0.13 nM) for the 5-HT2A receptor, positioning it among the highest-affinity 5-HT2A antagonists available for research use. In a comparative receptor affinity analysis including multiple clinically relevant 5-HT2A ligands, altanserin exhibited Ki values that differ from structurally related and functionally analogous compounds [1].

Radioligand binding Receptor pharmacology PET tracer development

Altanserin Receptor Selectivity Profile: 5-HT2A vs. 5-HT2C Discrimination

Altanserin exhibits a defined selectivity window between 5-HT2A and 5-HT2C receptors, a critical parameter for experiments requiring discrimination between these closely related serotonin receptor subtypes. The 308-fold selectivity ratio (40 nM / 0.13 nM) enables altanserin to distinguish 5-HT2A from 5-HT2C populations . In a head-to-head human PET comparison with the agonist radioligand [11C]Cimbi-36, altanserin demonstrated superior 5-HT2A specificity in regions of high 5-HT2C density [1].

Receptor selectivity Off-target binding Pharmacological specificity

Altanserin Binding Kinetics and Selectivity Validation vs. MDL 100907

A direct comparative study evaluated the binding characteristics of [18F]altanserin and [3H]MDL 100907 in rat brain homogenates. Both radioligands demonstrated comparable high-affinity binding in the subnanomolar range, with altanserin showing similar receptor density estimates (Bmax) and kinetic parameters [1]. Critically, [18F]altanserin binding was not influenced by pharmacological blockade of 5-HT2B/2C or α1-adrenergic receptors, confirming its in vitro selectivity [1].

Binding kinetics Radioligand validation In vitro pharmacology

Altanserin vs. [18F]MH.MZ: Metabolic Profile and Regional PET Imaging Suitability

A direct in vivo PET comparison in pigs evaluated [18F]altanserin against the newer fluorinated tracer [18F]MH.MZ. The study identified a key differentiating characteristic: altanserin produces lipophilic radiometabolites that can cross the blood-brain barrier, whereas [18F]MH.MZ generates exclusively hydrophilic radiometabolites [1]. This metabolic divergence directly impacts kinetic modeling requirements and regional imaging suitability.

PET tracer metabolism In vivo imaging Radioligand selection

Altanserin Functional Selectivity: Receptor Regulation Profile vs. Ketanserin

5-HT2A receptor antagonists exhibit ligand-specific functional selectivity beyond simple receptor occupancy, with differential effects on receptor protein regulation in vivo. A systematic comparison of selective 5-HT2A antagonists revealed that altanserin, unlike ketanserin, does not induce 5-HT2A receptor down-regulation following in vivo administration [1].

Functional selectivity Receptor trafficking In vivo pharmacology

Altanserin PET Test-Retest Reproducibility and Longitudinal Stability

Quantitative PET imaging requires radioligands with established test-retest reproducibility metrics to support statistical power calculations and longitudinal study designs. [18F]Altanserin has been validated for both short-term (2-week) and long-term (2-year) reproducibility in human subjects [1][2]. This reproducibility profile is essential for studies tracking disease progression or treatment effects over time.

PET quantification Test-retest reliability Longitudinal imaging

Altanserin Research Application Scenarios: Evidence-Backed Use Cases for Procurement Planning


Quantitative PET Imaging of Cortical 5-HT2A Receptor Density in Neuropsychiatric Disorders

Based on altanserin's subnanomolar 5-HT2A affinity (Ki = 0.13 nM) and its superior frontal cortex-to-cerebellum binding ratio (approaching 3 in human studies), [18F]altanserin is the appropriate radioligand for quantifying baseline 5-HT2A receptor density in cortical regions [1]. This application is supported by demonstrated utility in first-episode schizophrenia studies where subcortical caudate binding differences (BPP: 0.7±0.1 in patients vs. 0.5±0.3 in controls, p=0.02) were detected [2], and in late-life depression studies identifying reduced hippocampal 5-HT2A binding (p=0.05) in older depressed patients [3].

Longitudinal Studies Tracking 5-HT2A Receptor Changes Over Extended Time Periods

Altanserin's validated 2-year test-retest reproducibility (12-15% variability, ICC 0.45-0.67 in large cortical regions) and demonstrated stability of binding potential over extended intervals make it suitable for longitudinal neuropsychiatric research protocols [4]. This application is particularly relevant for studies monitoring disease progression, evaluating long-term pharmacological interventions, or investigating age-related 5-HT2A receptor changes, as evidenced by the documented age-dependent decline in cortical [18F]altanserin uptake with specific-to-nonspecific binding ratios varying from 0.53 to 1.91 across individuals aged 24-48 years [5].

Dual-Tracer PET Protocols for Differentiating 5-HT2A from 5-HT2C Contributions in Limbic Regions

The direct comparison with [11C]Cimbi-36 (Pearson's r = 0.95 for cortical binding, but significantly divergent signal in 5-HT2C-rich regions such as hippocampus and choroid plexus) establishes altanserin as the 5-HT2A-specific reference tracer for dual-tracer experimental designs [6]. This application is validated in Parkinson's disease research, where [18F]altanserin has been deployed alongside [11C]DASB (SERT tracer) in double-tracer PET studies to map serotonergic dysfunction in impulse control disorders, revealing increased cortical [18F]altanserin binding in the supplementary motor area and dorsolateral prefrontal cortex of affected patients [7].

In Vitro Receptor Occupancy Assays and Binding Site Density Quantification

The direct comparative binding data with [3H]MDL 100907 (Bmax frontal cortex: 523 vs. 527 fmol/mg protein; Kd ~0.3 nM for both) validate altanserin as a reference standard for in vitro 5-HT2A receptor binding assays [8]. Altanserin's demonstrated insensitivity to competition from endogenous 5-HT at physiological concentrations (displacement only at 650-3,300 nM) makes it suitable for ex vivo receptor occupancy studies where endogenous neurotransmitter interference is a methodological concern [8]. Additionally, its neutral effect on receptor protein regulation in vivo (unlike ketanserin's down-regulating property) supports its use in studies where stable receptor density is required [9].

Technical Documentation Hub

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